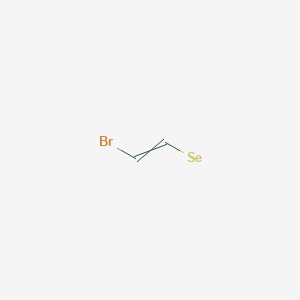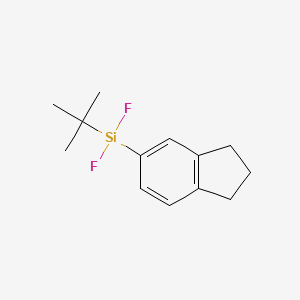![molecular formula C14H14N4OS B12601571 6-[(3,4-dimethylphenyl)methylsulfanyl]-9H-purin-2-ol CAS No. 646510-71-6](/img/structure/B12601571.png)
6-[(3,4-dimethylphenyl)methylsulfanyl]-9H-purin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(3,4-dimethylphenyl)methylsulfanyl]-9H-purin-2-ol is a complex organic compound with a unique structure that combines a purine base with a sulfanyl group attached to a dimethylphenyl moiety
Méthodes De Préparation
The synthesis of 6-[(3,4-dimethylphenyl)methylsulfanyl]-9H-purin-2-ol typically involves multi-step organic reactions. One common method includes the introduction of the sulfanyl group into the purine ring through nucleophilic substitution reactions. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the substitution process. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
6-[(3,4-dimethylphenyl)methylsulfanyl]-9H-purin-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) to reduce the sulfanyl group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles under appropriate conditions.
Applications De Recherche Scientifique
6-[(3,4-dimethylphenyl)methylsulfanyl]-9H-purin-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of antiviral and anticancer agents.
Industry: The compound’s unique chemical properties make it useful in the development of new materials with specific functionalities.
Mécanisme D'action
The mechanism of action of 6-[(3,4-dimethylphenyl)methylsulfanyl]-9H-purin-2-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the purine base can mimic natural nucleotides, interfering with nucleic acid synthesis and function.
Comparaison Avec Des Composés Similaires
Similar compounds to 6-[(3,4-dimethylphenyl)methylsulfanyl]-9H-purin-2-ol include other purine derivatives with various substituents. For example:
6-(phenylsulfanyl)-9H-purin-2-ol: Similar structure but with a phenyl group instead of a dimethylphenyl group.
6-(methylsulfanyl)-9H-purin-2-ol: Contains a simpler methylsulfanyl group.
6-(ethylsulfanyl)-9H-purin-2-ol: Features an ethylsulfanyl group.
The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
646510-71-6 |
|---|---|
Formule moléculaire |
C14H14N4OS |
Poids moléculaire |
286.35 g/mol |
Nom IUPAC |
6-[(3,4-dimethylphenyl)methylsulfanyl]-3,7-dihydropurin-2-one |
InChI |
InChI=1S/C14H14N4OS/c1-8-3-4-10(5-9(8)2)6-20-13-11-12(16-7-15-11)17-14(19)18-13/h3-5,7H,6H2,1-2H3,(H2,15,16,17,18,19) |
Clé InChI |
IJNHYQIGNFXSHQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)CSC2=NC(=O)NC3=C2NC=N3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6S)-6-[2-(4-Nitrophenyl)ethenyl]-5,6-dihydro-2H-pyran-2-one](/img/structure/B12601492.png)
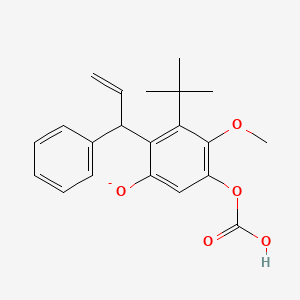
![Phosphonic acid, [(butyloctylamino)methyl]-, bis(2-ethylhexyl) ester](/img/structure/B12601503.png)
![[(1-Ethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12601507.png)
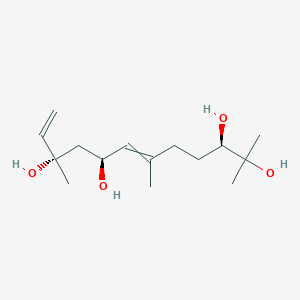

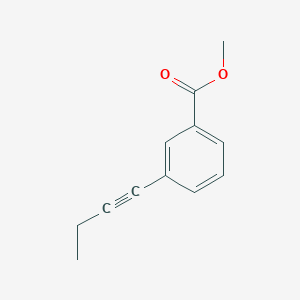
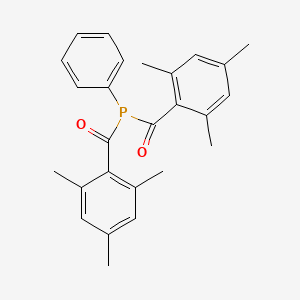
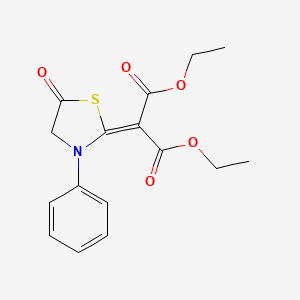
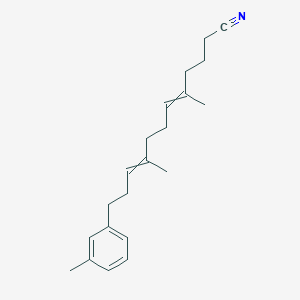
![2-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Acetamide](/img/structure/B12601541.png)
![Methyl 3-bromo-4-[(but-2-en-1-yl)amino]-5-nitrobenzoate](/img/structure/B12601546.png)
